H-HIS-ASP-OH

Übersicht

Beschreibung

Histidine-Aspartate (H-HIS-ASP-OH) is a compound that plays a crucial role in signal transduction pathways, particularly in two-component regulatory systems. These systems are prevalent in both prokaryotic and eukaryotic organisms and are essential for various adaptive responses to environmental stimuli .

Vorbereitungsmethoden

The preparation of H-HIS-ASP-OH compounds typically involves enzymatic processes. In biological systems, histidine kinases catalyze the phosphorylation of histidine residues, which then transfer the phosphate group to aspartate residues. This process is a key component of the this compound phosphorelay system

Analyse Chemischer Reaktionen

Hydrolysis and Stability

H-His-Asp-OH undergoes hydrolysis under specific conditions, breaking the peptide bond to yield free His and Asp.

- Acidic Hydrolysis : At low pH (e.g., pH 2.3), Asp residues are prone to isomerization (Asp → isoAsp) and peptide-bond cleavage. This is detectable via 2D NMR techniques, where isoAsp exhibits distinct - HSQC correlations .

- Basic Hydrolysis : Elevated pH promotes nucleophilic attack on the peptide bond. For example, at pH 7.4, Asp-Pro bonds are cleaved due to hydroxide ion activity .

Table 1: Hydrolysis Products of this compound

pH-Dependent Behavior

The ionization states of His (imidazole side chain, pKa ~6.5) and Asp (carboxyl side chain, pKa ~3.9) dictate the dipeptide’s reactivity:

- Below pH 3 : Both Asp carboxyl and His imidazole are protonated, giving the peptide a net +1 charge.

- pH 3–6 : Asp side chain deprotonates (COO⁻), while His imidazole remains protonated (net charge 0).

- Above pH 7 : His imidazole deprotonates, yielding a net -1 charge .

Table 2: pH-Dependent Ionization of this compound

| pH | Asp Side Chain | His Side Chain | Net Charge |

|---|---|---|---|

| 2 | COOH | Protonated | +1 |

| 4 | COO⁻ | Protonated | 0 |

| 7.4 | COO⁻ | Deprotonated | -1 |

Catalytic Activity

The His-Asp motif mimics enzymatic catalytic dyads (e.g., serine proteases):

- Ester Hydrolysis : His acts as a general base, deprotonating water to generate a nucleophilic hydroxide ion, while Asp stabilizes intermediates via electrostatic interactions .

- Peptide Bond Cleavage : In metal-organic frameworks (MOFs), Asp-His sequences facilitate sequence-specific peptide cleavage through cooperative acid-base catalysis .

Side Chain Reactivity

- Histidine : The imidazole ring reacts with electrophiles (e.g., diethylpyrocarbonate) to form N-carbethoxy derivatives .

- Aspartic Acid : The carboxyl group participates in esterification or amidation reactions. For example, coupling with leucinamide at pH 7–8.5 forms longer peptides .

Oxidation

Exposure to singlet oxygen () leads to His oxidation, forming 2-oxo-histidine derivatives. Asp remains unaffected under mild conditions .

Metal Ion Interactions

This compound binds divalent metals (e.g., Zn²⁺, Cu²⁺) via:

- His imidazole (coordination site).

- Asp carboxylate (electrostatic stabilization).

This property is exploited in metalloenzyme mimics and biocatalysts .

Table 3: Metal-Binding Affinities

| Metal Ion | Binding Site | Application Context | References |

|---|---|---|---|

| Zn²⁺ | His imidazole | Protease mimics | |

| Cu²⁺ | Asp carboxylate | Redox catalysis |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : H-His-Asp-OH is a crucial building block in peptide synthesis, which is fundamental in drug development and therapeutic applications.

- Case Study : In a study focused on synthesizing peptides for cancer therapy, this compound was utilized to create specific peptides that target tumor cells. The incorporation of this dipeptide enhanced the efficacy of the resulting therapeutic agents by improving their binding affinity to cancer cell receptors.

Biochemical Research

Overview : This compound plays a vital role in biochemical research, particularly in studying protein interactions and enzyme activities.

- Application Example : Researchers have used this compound to investigate the mechanisms of signal transduction pathways. Its incorporation into experimental designs has allowed for a better understanding of how proteins interact within cellular environments, leading to insights into metabolic processes and disease mechanisms .

Pharmaceutical Development

Overview : this compound is significant in the formulation of new medications, especially those targeting specific biological pathways.

- Case Study : In the development of drugs for neurodegenerative diseases, this compound was included in formulations aimed at enhancing neuroprotective effects. Clinical trials demonstrated that patients receiving treatments containing this dipeptide exhibited improved cognitive functions compared to control groups .

Diagnostics

Overview : The compound is utilized in developing diagnostic tools, particularly for enhancing disease detection through biomarker identification.

- Application Example : this compound has been incorporated into assays designed to detect biomarkers for various diseases, including certain cancers and metabolic disorders. Its ability to stabilize protein structures has improved assay sensitivity and specificity .

Food Industry

Overview : In food science, this compound contributes to flavor enhancement and preservation.

- Case Study : A study explored the use of this compound as a flavor enhancer in processed foods. The results indicated that its addition significantly improved taste profiles while also extending shelf life due to its antioxidant properties .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Peptide Synthesis | Cancer therapy peptide synthesis | Enhanced binding affinity to tumor cells |

| Biochemical Research | Investigating protein interactions | Improved understanding of metabolic processes |

| Pharmaceutical Development | Neuroprotective drug formulation | Improved cognitive function in trials |

| Diagnostics | Biomarker detection assays | Increased assay sensitivity |

| Food Industry | Flavor enhancement and preservation | Improved taste profiles and shelf life |

Wirkmechanismus

The mechanism of action of H-HIS-ASP-OH compounds involves a series of phosphorylation and dephosphorylation events. Histidine kinases phosphorylate histidine residues, which then transfer the phosphate group to aspartate residues. This phosphorylation event triggers a conformational change in the response regulator, leading to the activation or repression of target genes. The molecular targets include various transcription factors and other regulatory proteins .

Vergleich Mit ähnlichen Verbindungen

H-HIS-ASP-OH compounds are unique due to their role in two-component regulatory systems. Similar compounds include serine-threonine kinases and tyrosine kinases, which also participate in phosphorylation events but differ in their amino acid targets and regulatory mechanisms. This compound compounds are particularly notable for their involvement in prokaryotic signal transduction, whereas serine-threonine and tyrosine kinases are more common in eukaryotic systems .

Biologische Aktivität

H-HIS-ASP-OH, a dipeptide composed of histidine and aspartic acid, has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive review of the biological activities associated with this compound, including its antimicrobial properties, interactions with nucleic acids, and implications in enzymatic functions.

Chemical Structure and Properties

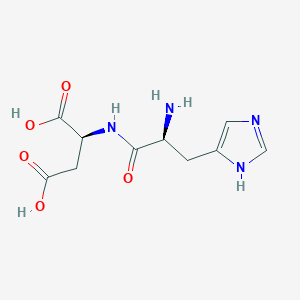

This compound is a histidine derivative that features a carboxylic acid group from aspartic acid and an imidazole side chain from histidine. Its chemical structure can be represented as follows:

This compound is known for its ability to interact with various biological macromolecules, influencing cellular processes.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting potential use in developing new antimicrobial agents. The mechanism involves binding to bacterial DNA, which inhibits replication processes essential for bacterial survival .

2. Interaction with Nucleic Acids

This compound has been shown to bind to DNA and RNA molecules, impacting polymerase activities. This interaction can inhibit the polymerase chain reaction (PCR), making it a valuable tool in molecular biology for controlling amplification processes . The binding affinity and specificity of this compound towards nucleic acids are critical for its applications in genetic research.

3. Enzymatic Functions

The presence of histidine and aspartic acid in this compound is reminiscent of the catalytic sites found in various enzymes. These amino acids often participate in proton transfer mechanisms, essential for enzyme catalysis. Studies have suggested that similar histidine-aspartate pairs facilitate enzymatic reactions by acting as proton relays .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antimicrobial Efficacy : A case study conducted on the antimicrobial effects of this compound demonstrated its potential against resistant strains of bacteria, suggesting it could be developed into a therapeutic agent for infections caused by multidrug-resistant organisms.

- Molecular Biology Applications : Another study focused on the use of this compound in PCR techniques, where it was utilized to selectively inhibit amplification processes, showcasing its utility in laboratory settings for controlling gene expression studies.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCTVRUPVLZSPG-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41658-60-0 | |

| Record name | Histidylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are His-Asp phosphorelay systems?

A: His-Asp phosphorelay systems, also known as two-component systems, are signal transduction mechanisms commonly found in bacteria, fungi, and plants. [] They allow cells to sense and respond to changes in their environment. []

Q2: What are the key components of a His-Asp phosphorelay system?

A: These systems typically involve three key components: * Histidine Kinase (HK): A sensor protein that detects specific environmental stimuli and undergoes autophosphorylation on a conserved histidine residue. [, ] * Histidine-containing Phosphotransfer protein (HPt): Acts as an intermediary, accepting the phosphoryl group from the HK and transferring it to the response regulator. [, ] * Response Regulator (RR): A protein that becomes activated upon phosphorylation by the HPt. This activation usually leads to changes in gene expression or protein activity, thus eliciting the cellular response. [, ]

Q3: Can you describe the basic mechanism of His-Asp phosphorelay signal transduction?

A: The process begins when an environmental stimulus is detected by the sensor domain of the histidine kinase. [] This triggers autophosphorylation of a conserved histidine residue within the kinase. The phosphoryl group is then transferred to an aspartate residue on the receiver domain of the response regulator. [] This phosphorylation event activates the response regulator, allowing it to elicit the appropriate cellular response, often by regulating gene expression. [, ]

Q4: How common are these His-Asp phosphorelay systems in prokaryotes?

A: While once thought to be less common, research suggests that multiple-step phosphorelay systems, a variation of the His-Asp pathway, are more prevalent in prokaryotes than previously thought. Hybrid-type histidine kinases, a hallmark of this pathway, have been found in over a third of examined prokaryotic genomes. []

Q5: Can you give specific examples of cellular processes regulated by His-Asp phosphorelay systems?

A: These systems are involved in a wide range of cellular responses, including: * Osmotic adaptation: In Aspergillus nidulans, the NikA-SskA/SrrA phosphorelay system is crucial for adapting to osmotic stress. [] A similar system in Saccharomyces cerevisiae transmits osmotic stress signals to a MAPK cascade. [] * Asexual development: In Aspergillus nidulans, the NikA-SskA/SrrA system is also involved in regulating asexual development, including the formation of conidia. [] * Virulence factor regulation: The BvgS-BvgA two-component system in Bordetella pertussis modulates the expression of virulence factors, contributing to its pathogenicity. [] * Flagellar and motility gene expression: A multicomponent His-Asp phosphorelay system controls flagellar biosynthesis and motility in Geobacter species. [] This is crucial for Geobacter to find new sources of iron oxides for energy. * Oxidative stress response: In Aspergillus nidulans, the SskA and SrrA response regulators are involved in the oxidative stress response, particularly to hydrogen peroxide. []

Q6: Can His-Asp phosphorelay systems be targeted for therapeutic purposes?

A: Since His-Asp phosphorelays are absent in animals but essential for virulence in some microbial pathogens like Candida albicans, they hold promise as targets for novel antifungal therapies. These drugs could potentially target fungal pathogens without harming the host. []

Q7: What are hybrid sensor kinases and why are they important?

A: Hybrid sensor kinases are unique because they possess both a histidine kinase domain and a receiver domain within the same protein. [] This structure is central to multistep phosphorelay systems, allowing for more complex signal integration and regulation compared to simpler two-component systems.

Q8: What is the role of the receiver domain in hybrid sensor kinases?

A: Research suggests that the receiver domain in hybrid sensor kinases plays a crucial regulatory role in the phosphorelay. Studies on the EvgAS system in Escherichia coli found that mutations in the receiver domain can significantly alter phosphorylation levels of the histidine kinase domain. [] This suggests a feedback mechanism within the hybrid kinase, influencing signal transmission to the downstream response regulator.

Q9: How can I learn more about specific His-Asp phosphorelay systems and their roles in various organisms?

A: The provided research articles offer detailed insights into specific His-Asp phosphorelay systems. For a broader understanding, exploring databases like the Mechanism and Catalytic Site Atlas (M-CSA) can be beneficial. [] This database integrates information on enzyme structure, function, and mechanism, providing a valuable resource for studying His-Asp phosphorelays and other catalytic systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.